

(S)-3-(p-Methylphenyl)-beta-alanine: An Inquiry into its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(p-Methylphenyl)-beta-alanine

Cat. No.: B1299981

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for the compound **(S)-3-(p-Methylphenyl)-beta-alanine**. Following a comprehensive review of publicly available scientific literature and databases, this document concludes that there is no specific information available regarding the biological activity or mechanism of action for this particular chemical entity. While the structurally related compound, beta-alanine, has been extensively studied, the functional implications of the para-methylphenyl substitution on the beta-alanine scaffold have not been elucidated in published research.

Introduction

(S)-3-(p-Methylphenyl)-beta-alanine is a chiral, non-proteinogenic beta-amino acid. Its structure consists of a beta-alanine backbone with a p-methylphenyl group attached to the beta-carbon. The "S" designation indicates the stereochemistry at this chiral center. While beta-amino acids and their derivatives are of significant interest in medicinal chemistry due to their potential as peptidomimetics, enzyme inhibitors, and other bioactive molecules, the specific biological profile of **(S)-3-(p-Methylphenyl)-beta-alanine** remains uncharacterized in the public domain.

Current State of Knowledge

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using various search terms such as the compound name, CAS number (479065-00-4), and related structural queries, did not yield any studies detailing its pharmacological properties. The available information is limited to its chemical identity and commercial availability from various chemical suppliers.

One commercial source notes its potential use as a synthetic precursor for pharmaceuticals targeting the central nervous system, such as antidepressants. However, this statement is general and does not provide any specific data on the compound's intrinsic biological activity or its specific molecular targets.

Comparison with Beta-Alanine

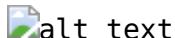
To provide some context, the mechanism of action of the parent compound, beta-alanine, is well-documented. Beta-alanine serves as the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine) in skeletal muscle. Carnosine acts as an intracellular pH buffer, which is particularly important during high-intensity exercise. By increasing muscle carnosine concentrations, beta-alanine supplementation can enhance athletic performance.

It is plausible that **(S)-3-(p-Methylphenyl)-beta-alanine** could be investigated for similar or distinct biological activities. The introduction of a lipophilic p-methylphenyl group could significantly alter its pharmacokinetic and pharmacodynamic properties compared to beta-alanine. For instance, it might influence its ability to cross the blood-brain barrier or its affinity for various receptors or enzymes. However, without experimental data, any proposed mechanism of action would be purely speculative.

Future Directions

The absence of data on the mechanism of action of **(S)-3-(p-Methylphenyl)-beta-alanine** highlights a gap in the current scientific literature. Future research to elucidate its biological profile would be valuable and could include:

- In vitro screening: Assessing the compound's binding affinity for a wide range of receptors, ion channels, and enzymes, particularly those in the central nervous system.


- Cell-based assays: Evaluating its functional activity in various cell lines to identify any agonistic, antagonistic, or modulatory effects.
- Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.
- In vivo studies: Investigating its physiological effects in animal models to understand its potential therapeutic applications.

Conclusion

In conclusion, there is currently no publicly available scientific information on the mechanism of action of **(S)-3-(p-Methylphenyl)-beta-alanine**. While its structural similarity to beta-alanine provides a starting point for hypothetical considerations, a comprehensive understanding of its biological function will require dedicated experimental investigation. This document serves to inform researchers, scientists, and drug development professionals of the current knowledge void and to encourage future studies to characterize this novel compound.

Chemical Information

For reference, the basic chemical information for **(S)-3-(p-Methylphenyl)-beta-alanine** is provided in the table below.

Property	Value
IUPAC Name	(3S)-3-amino-3-(4-methylphenyl)propanoic acid
CAS Number	479065-00-4
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
Structure	alt text

- To cite this document: BenchChem. [(S)-3-(p-Methylphenyl)-beta-alanine: An Inquiry into its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1299981#s-3-p-methylphenyl-beta-alanine-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com